3H-Pyrido[3,4-b]indole, 4,9-dihydro-1-(4-nitrophenyl)-
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Overview
Description
3H-Pyrido[3,4-b]indole, 4,9-dihydro-1-(4-nitrophenyl)- is a complex organic compound belonging to the class of indole derivatives This compound is characterized by its unique tricyclic structure, which includes a pyridine ring fused to an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Pyrido[3,4-b]indole, 4,9-dihydro-1-(4-nitrophenyl)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the condensation of a nitrophenyl-substituted amine with a suitable aldehyde, followed by cyclization using acidic or basic catalysts . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3H-Pyrido[3,4-b]indole, 4,9-dihydro-1-(4-nitrophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the nitro group to an amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions include various substituted indoles, amines, and oxides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3H-Pyrido[3,4-b]indole, 4,9-dihydro-1-(4-nitrophenyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-cancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3H-Pyrido[3,4-b]indole, 4,9-dihydro-1-(4-nitrophenyl)- involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of cellular processes. The nitrophenyl group can participate in redox reactions, influencing the compound’s overall reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
3H-Pyrido[3,4-b]indole, 4,9-dihydro-6-methoxy-1-methyl-:
1-Phenyl-4,9-dihydro-3H-pyrido[3,4-b]indole: Similar structure but with a phenyl group, leading to different reactivity and uses.
Uniqueness
The presence of the nitrophenyl group in 3H-Pyrido[3,4-b]indole, 4,9-dihydro-1-(4-nitrophenyl)- makes it unique compared to other similar compounds
Properties
IUPAC Name |
1-(4-nitrophenyl)-4,9-dihydro-3H-pyrido[3,4-b]indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O2/c21-20(22)12-7-5-11(6-8-12)16-17-14(9-10-18-16)13-3-1-2-4-15(13)19-17/h1-8,19H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXKUJSKBPAXEPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(C2=C1C3=CC=CC=C3N2)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00465559 |
Source
|
Record name | 3H-Pyrido[3,4-b]indole, 4,9-dihydro-1-(4-nitrophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00465559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.30 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
170701-41-4 |
Source
|
Record name | 3H-Pyrido[3,4-b]indole, 4,9-dihydro-1-(4-nitrophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00465559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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